molecular formula C13H8BrFN2 B14899048 2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine

2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B14899048
M. Wt: 291.12 g/mol
InChI Key: MXTJAERVVWEPMI-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine and a fluorine atom on the phenyl ring, which is fused to an imidazo[1,2-a]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 4-bromo-3-fluoroaniline with 2-cyanopyridine under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents such as palladium catalysts. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the phenyl ring or the imidazo[1,2-a]pyridine core .

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Bromo-phenyl)imidazo[1,2-a]pyridine
  • 2-(4-Chloro-3-fluorophenyl)imidazo[1,2-a]pyridine

Uniqueness

2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can lead to distinct electronic and steric effects, which can influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C13H8BrFN2

Molecular Weight

291.12 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrFN2/c14-10-5-4-9(7-11(10)15)12-8-17-6-2-1-3-13(17)16-12/h1-8H

InChI Key

MXTJAERVVWEPMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)Br)F

Origin of Product

United States

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